Key Intermediate for Anticancer Agent E7070
The 4-sulfamoylbenzenesulfonyl chloride scaffold is the essential building block for synthesizing N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide (E7070), an antitumor agent that terminates tumor cell multiplication via a novel mechanism of action distinct from conventional cytotoxic agents [1]. The specific 4-sulfamoyl substitution pattern is required for activity; other substitution patterns fail to produce active antitumor compounds in this series [2]. E7070 entered clinical development as a cell cycle inhibitor targeting solid tumors, with Phase I and II trials conducted for multiple cancer types [3].
| Evidence Dimension | Anticancer activity of derived sulfonamide |
|---|---|
| Target Compound Data | Essential precursor for E7070, a clinical-stage antitumor agent with unique mechanism of action distinct from conventional cytotoxics |
| Comparator Or Baseline | Alternative substitution patterns (e.g., 2-sulfamoyl, 3-sulfamoyl, unsubstituted benzenesulfonyl chloride) fail to produce active compounds in this series |
| Quantified Difference | Binary (active vs. inactive); exact activity difference not quantified in available primary data |
| Conditions | In vitro and in vivo antitumor assays; clinical development in Phase I/II trials |
Why This Matters
For researchers developing sulfonamide-based anticancer agents, this specific 4-substituted building block provides access to a clinically validated pharmacophore scaffold unavailable from alternative sulfonyl chlorides.
- [1] Eisai Co., Ltd. Patent WO1997009329. Composition containing antitumor agent N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide. Published 1997. View Source
- [2] Owa, T., et al. Patent US20030215523. Medicinal compositions for concomitant use as anticancer agent comprising sulfonamide compounds. Filed 2003. View Source
- [3] Owa, T., et al. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 1999, 42(19):3789-3799. DOI: 10.1021/jm9902638. View Source
